5-Amino-1,3,4-thiadiazole-2-thiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Anticonvulsant Amines:

One research application of 5-amino-1,3,4-thiadiazole-2-thiol lies in the synthesis of new amines with potential anticonvulsant properties. A study published in 2007 [] explored the use of ATT as a starting material for the synthesis of a series of novel amines. The researchers evaluated the anticonvulsant activity of these synthesized compounds using various models of epilepsy in mice. Some of the synthesized compounds exhibited promising anticonvulsant activity, suggesting the potential of ATT as a building block for the development of new anticonvulsant drugs.

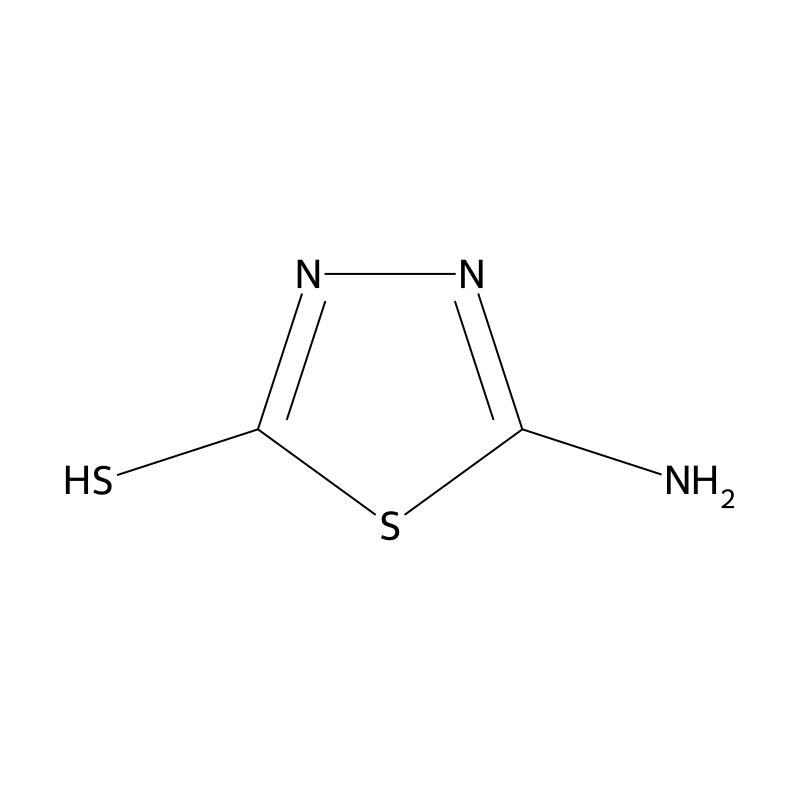

5-Amino-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a thiadiazole ring with an amino group at the 5-position and a thiol group at the 2-position. Its chemical formula is , and it has a molecular weight of approximately 133.19 g/mol. This compound is recognized for its diverse applications in medicinal chemistry and materials science, particularly due to its unique structural properties that allow it to interact with various biological and chemical systems .

The mechanism of action for 5-Amino-1,3,4-thiadiazole-2-thiol depends on the specific application. Here are two potential areas of interest:

- Anticoagulant activity: Some studies suggest the compound may interfere with blood clotting mechanisms, but the detailed mechanism requires further investigation [4].

- Anticorrosion properties: The thiol group in the molecule is believed to enable the formation of a protective layer on metal surfaces, hindering corrosion [5].

5-Amino-1,3,4-thiadiazole-2-thiol is classified as a mild irritant and may cause harm if inhaled, swallowed, or comes into contact with skin or eyes [2].

- Hazard statements:

- Harmful if swallowed (H302) [2].

- Causes skin irritation (H315) [2].

- Causes serious eye irritation (H319) [2].

- May cause respiratory irritation (H335) [2].

The biological activity of 5-amino-1,3,4-thiadiazole-2-thiol has been widely studied. It has shown potential as an antimicrobial agent and has been investigated for its effects on pulmonary tuberculosis treatment . The compound also acts as an inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes, making it a candidate for therapeutic applications in conditions like glaucoma and obesity . Furthermore, it exhibits anti-corrosion properties, enhancing the stability of metals in acidic environments .

Several methods have been developed for synthesizing 5-amino-1,3,4-thiadiazole-2-thiol:

- Condensation Reaction: This involves the reaction of hydrazine with carbon disulfide followed by hydrolysis.

- Cyclization Method: The compound can be synthesized by reacting thiosemicarbazide with α-halo acids.

- Schiff Base Formation: Reacting 5-amino-1,3,4-thiadiazole-2-thiol with various carbonyl compounds under acidic conditions yields Schiff bases, which can be further modified to obtain derivatives .

5-Amino-1,3,4-thiadiazole-2-thiol has numerous applications across different fields:

- Corrosion Inhibitor: It is used to protect metals from corrosion in acidic environments.

- Pharmaceuticals: The compound serves as a precursor for synthesizing various medicinal agents.

- Electroplating: It functions as a leveling agent in copper electroplating processes .

- Antimicrobial Agents: Its biological properties make it suitable for developing new antimicrobial drugs .

Studies on the interactions of 5-amino-1,3,4-thiadiazole-2-thiol with metal ions have revealed its ability to form stable complexes that enhance corrosion resistance. The adsorption of this compound on metal surfaces has been shown to significantly reduce corrosion rates in hydrochloric acid solutions. Electrochemical studies indicate that it acts by forming a protective layer on the metal surface . Additionally, its interaction with biological targets such as carbonic anhydrase suggests potential therapeutic applications.

Several compounds share structural similarities with 5-amino-1,3,4-thiadiazole-2-thiol. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Amino-1,3,4-thiadiazole | Similar thiadiazole structure | Less soluble; limited biological activity |

| 5-Amino-1,2,4-thiadiazole | Different substitution pattern | Exhibits different reactivity profiles |

| 5-Amino-1,3-thiazole | Thiazole ring instead of thiadiazole | Stronger antimicrobial properties |

| 2-Amino-1,3-thiadiazole | Lacks thiol group | Reduced reactivity compared to thiol variant |

The uniqueness of 5-amino-1,3,4-thiadiazole-2-thiol lies in its combination of both amino and thiol functional groups on the thiadiazole ring. This allows it to engage in diverse

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (88.64%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant